tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Overview
Description
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate is a chemical compound with the molecular formula C9H19NO5 and a molecular weight of 221.25 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate typically involves the reaction of tris(hydroxymethyl)aminomethane with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, allowing for the selective deprotection of amines in complex molecules. This property makes it a valuable tool in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxymethyl groups.
N-Boc-hydroxylamine: Contains a similar tert-butyl protecting group but with a hydroxylamine functional group.
3-(Boc-amino)-1-propanol: Contains a tert-butyl carbamate group with a different backbone structure.
Uniqueness
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification. This makes it a versatile compound in organic synthesis and enhances its utility in various applications .
Properties
IUPAC Name |
tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFXOUCQTPUBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337896 | |
Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146651-71-0 | |
Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate play in the synthesis of complex molecules?
A1: this compound, often referred to as the N-Boc protected form of Tris, serves as a versatile building block in the synthesis of multivalent molecules. [] Specifically, it can act as a central core onto which other functional groups, like rhamnobiosides, can be attached. This is exemplified in the synthesis of rhamnoclusters, where three or four α(1-3)-rhamnobiosides were linked to the this compound core using click chemistry. [] This strategy enables the creation of multivalent structures, which can exhibit enhanced binding properties compared to their monovalent counterparts.
Q2: How does the structure of this compound contribute to its application in multivalent compound synthesis?
A2: The structure of this compound is particularly well-suited for multivalent compound synthesis due to its three hydroxyl groups. [] These hydroxyl groups can be easily modified for further functionalization, allowing the attachment of various ligands or linkers. The "tert-butyl" and "carbamate" groups act as protecting groups, ensuring that the amine functionality remains unreactive during the modification of the hydroxyl groups. This selective reactivity is crucial for controlled and efficient synthesis of complex molecules. Additionally, the relatively rigid structure of the Tris core can influence the overall topology of the multivalent molecule, potentially impacting its binding affinity and selectivity. []
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